5-thien-2-yl-4H-pyrazole-3-carboxylic acid
Description
Historical Context and Evolution of Pyrazole (B372694) Scaffolds in Chemical Research
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. nih.gov The synthesis of pyrazole derivatives has evolved significantly since the initial methods described by Knorr. mdpi.comnih.gov One of the classical and most fundamental methods is the Knorr-type reaction, which involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648). nih.gov Another foundational method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation. nih.gov
Over the decades, numerous modifications and new synthetic routes have been developed to access a wide variety of substituted pyrazoles. mdpi.comnih.gov Modern approaches include multicomponent reactions, 1,3-dipolar cycloadditions, and the use of catalysts like nano-ZnO to create substituted pyrazoles with high yields and efficiency. mdpi.comnih.gov These advancements have expanded the ability of chemists to design and create complex pyrazole-based molecules for various research applications. researchgate.net
Significance of Carboxylic Acid Moieties in Heterocyclic Systems
The carboxylic acid group (-COOH) is a crucial functional group in organic chemistry and plays a vital role when attached to heterocyclic systems. mdpi.com Its most defining characteristic is its acidity, allowing it to donate a proton and form a carboxylate anion. mdpi.com This ability to participate in hydrogen bonding as both a donor (the -OH part) and an acceptor (the C=O part) is fundamental to its function in biological systems and material structures.
In medicinal chemistry, the carboxylic acid moiety is found in a vast number of drugs and is often part of a molecule's pharmacophore, the region responsible for its biological activity. mdpi.com In materials science, pyrazole-carboxylic acids are of particular interest as organic linkers for constructing metal-organic frameworks (MOFs). mdpi.com These porous materials have potential applications in gas storage, separation, and catalysis. mdpi.com The combination of the coordinating nitrogen atoms of the pyrazole ring and the carboxylate group allows for the formation of stable and diverse MOF architectures. mdpi.com
Overview of 5-Thien-2-yl-4H-pyrazole-3-carboxylic Acid in Contemporary Research
This compound is a specific derivative that incorporates three key chemical motifs: a pyrazole ring, a thiophene (B33073) ring, and a carboxylic acid functional group. The thiophene ring is another five-membered heterocycle containing a sulfur atom, known for its presence in various bioactive molecules. nih.gov The combination of these rings into a hybrid structure is a common strategy in drug design to develop molecules with enhanced or novel biological activities. nih.govnih.gov
While extensive research on this exact molecule is not widely published, its chemical properties and the necessary starting materials for its synthesis are known. chemicalbook.com A common synthetic route involves the reaction between 2-Acetylthiophene and Diethyl oxalate, followed by cyclization with a hydrazine source like hydrazinium (B103819) hydroxide. chemicalbook.com This process first forms a 1,3-dicarbonyl intermediate which then reacts with hydrazine to form the pyrazole ring.
Research into closely related structures provides insight into the potential applications of this compound. For instance, various thiophene-pyrazole hybrids have been investigated as potential anti-inflammatory agents. nih.gov Derivatives of pyrazole-3-carboxylic acid have been synthesized and evaluated for antibacterial activity. mdpi.com Furthermore, amide derivatives of similar pyrazole-carboxylic acids, such as 2-methyl-2H-pyrazole-3-carboxylic acid, have been identified as potent antagonists for the aryl hydrocarbon receptor (AhR), indicating a potential role in mitigating the toxicity of environmental pollutants. nih.gov The compound is primarily available commercially as a building block for further chemical synthesis. chemicalbook.comlookchem.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 182415-24-3 | chemicalbook.com |
| Molecular Formula | C8H6N2O2S | chemicalbook.com |
| Molecular Weight | 194.21 g/mol | chemicalbook.com |
| Appearance | White to off-white/light yellow solid | chemicalbook.com |
| Predicted pKa | 3.89 ± 0.10 | chemicalbook.com |
| Predicted Boiling Point | 509.4 ± 40.0 °C | chemicalbook.com |
| Predicted Density | 1.514 ± 0.06 g/cm³ | chemicalbook.com |
This data is based on predicted values from chemical databases.
Research Gaps and Future Perspectives for this compound
The most significant research gap for this compound is the limited amount of publicly available data on its specific biological activities and applications in materials science. While it is sold as a chemical intermediate, detailed studies characterizing its potential as a therapeutic agent or a functional material are scarce in peer-reviewed literature.
Future research should focus on several key areas:
Synthesis of Derivatives: The compound is an ideal scaffold for creating a library of derivatives, such as amides, esters, and more complex hybrids. nih.govnih.gov These new molecules could then be screened for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, which are common for pyrazole compounds. nih.govresearchgate.net
Biological Evaluation: A thorough investigation of the parent compound's biological profile is needed. Studies could explore its inhibitory effects on various enzymes or receptors, drawing from the activities of similar pyrazole-thiophene structures. nih.govnih.gov
Materials Science Applications: Given the presence of both a pyrazole ring and a carboxylic acid group, the molecule is a prime candidate for use as an organic linker in the synthesis of novel Metal-Organic Frameworks (MOFs). mdpi.com Research could investigate its coordination with various metal ions to create new materials with unique structural and functional properties for gas storage or catalysis. mdpi.com
Structural Studies: Elucidating the crystal structure of the compound through X-ray diffraction would provide valuable information on its three-dimensional conformation and intermolecular interactions, aiding in the rational design of new derivatives and materials. mdpi.comresearchgate.net
The convergence of the stable, aromatic thiophene ring, the pharmacologically active pyrazole core, and the versatile carboxylic acid functional group makes this compound a compound with considerable untapped potential for future discoveries in both medicine and material science.
Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-yl-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFAEIHUZNEIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C1C(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260514 | |
| Record name | 5-(2-Thienyl)-4H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-23-6 | |
| Record name | 5-(2-Thienyl)-4H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Thienyl)-4H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Thien 2 Yl 4h Pyrazole 3 Carboxylic Acid and Its Analogs
Classical and Modern Synthetic Routes for Pyrazole-3-carboxylic Acid Derivatives
The construction of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with several well-established methods that have been refined over time. These methods are broadly applicable to the synthesis of a wide range of pyrazole derivatives, including those bearing a thiophene (B33073) substituent.
Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives
The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative. mdpi.comnih.gov This approach offers a versatile and straightforward route to the pyrazole core. The reaction involves a bidentate nucleophilic attack by the hydrazine on a carbon unit, such as a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov
The choice of hydrazine derivative is crucial as it determines the substituent at the N1 position of the pyrazole ring. For the synthesis of N-unsubstituted pyrazoles, hydrazine hydrate is the reagent of choice. In contrast, substituted hydrazines, such as phenylhydrazine or methylhydrazine, lead to the formation of N-substituted pyrazoles. mdpi.comresearchgate.net The reaction conditions for these cyclocondensations can vary, with some proceeding under mild, ambient temperature conditions, while others may require elevated temperatures or the use of catalysts. nih.gov
For instance, the reaction of furan-2,3-diones with various hydrazines has been shown to yield pyrazole-3-carboxylic acid-hydrazides. researchgate.net Similarly, the condensation of δ-unsaturated 1,3-diketoesters with 4-substituted arylhydrazines or benzenesulphonyl-hydrazine leads to the formation of 1-aryl-3-ethoxycarbonyl-5-[α-substituted styryl]-pyrazoles and 1-benzenesulphonyl-3-ethoxycarbonyl-5-styryl pyrazole, respectively. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| 1,3-Dicarbonyl compound | Hydrazine derivative | Polysubstituted pyrazole | mdpi.comnih.gov |
| Furan-2,3-diones | Hydrazine derivatives | Pyrazole-3-carboxylic acid-hydrazide | researchgate.net |
| δ-Unsaturated 1,3-diketoesters | 4-Substituted arylhydrazines | 1-Aryl-3-ethoxycarbonyl-5-[α-substituted styryl]-pyrazole | nih.gov |
Approaches Utilizing 1,3-Dicarbonyl Compounds and Related Precursors
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry and relies on the reaction of β-diketones with hydrazine derivatives. mdpi.commdpi.com This method is highly efficient for producing polysubstituted pyrazoles. mdpi.com A significant consideration in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential for the formation of two regioisomers. mdpi.com The regioselectivity of the reaction can often be controlled by carefully selecting the reaction conditions, such as the solvent and catalyst. nih.gov
Variations of this approach utilize precursors that can generate a 1,3-dicarbonyl-like structure in situ. For example, α,β-unsaturated ketones can react with hydrazine derivatives to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.comnih.gov Additionally, multicomponent reactions that generate the 1,3-dicarbonyl intermediate in the same pot have been developed, offering a streamlined approach to pyrazole synthesis. nih.gov The condensation of δ-unsaturated 1,3-diketoesters with arylhydrazines is a specific example that leads directly to pyrazole-3-carboxylic acid esters. nih.gov
| Precursor | Reagent | Key Transformation | Product | Reference |
| β-Diketone | Hydrazine derivative | Cyclocondensation | Polysubstituted pyrazole | mdpi.commdpi.com |
| α,β-Unsaturated ketone | Hydrazine derivative | Cyclocondensation followed by oxidation | Pyrazole | mdpi.comnih.gov |
| δ-Unsaturated 1,3-diketoester | Arylhydrazine | Cyclocondensation | Pyrazole-3-carboxylic acid ester | nih.gov |
Synthetic Strategies Incorporating Thiophene Moieties
To synthesize 5-thien-2-yl-4H-pyrazole-3-carboxylic acid, the thiophene ring must be introduced into the pyrazole structure. This can be achieved by starting with a thiophene-containing precursor. A common strategy involves the use of chalcone-type compounds where one of the aryl groups is a thiophene ring. mdpi.com These thiophene-containing chalcones can then undergo a [3+2] annulation reaction with a hydrazine derivative to form the desired thiophene-pyrazole hybrid. researchgate.net
For example, chalcones prepared from 5-chloro-2-acetylthiophene and various aromatic aldehydes can be reacted with phenylhydrazine hydrochlorides to produce thiophene-appended pyrazoles. researchgate.net Another approach involves the synthesis of pyrazole derivatives from thiophene-containing 1,3-dicarbonyl compounds. The Vilsmeier-Haack reaction of hydrazones derived from acetyl thiophene can yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can be further functionalized. mdpi.comnih.gov These strategies highlight the importance of designing precursors that already contain the thiophene moiety to direct the synthesis towards the target molecule.
| Thiophene-Containing Precursor | Reagent | Reaction Type | Product | Reference |
| Thiophene-containing chalcone | Hydrazine derivative | [3+2] Annulation | Thiophene-pyrazole hybrid | mdpi.comresearchgate.net |
| Hydrazone of acetyl thiophene | Vilsmeier-Haack reagents (POCl₃, DMF) | Cyclization/Formylation | Thiophene-substituted pyrazole-4-carbaldehyde | mdpi.comnih.gov |
Functional Group Transformations and Derivatization of the Pyrazole Carboxylic Acid Core
Once the pyrazole-3-carboxylic acid ester core is synthesized, further transformations are often necessary to obtain the final carboxylic acid or to create various derivatives. These transformations typically involve reactions at the carboxylic acid functional group.
Ester Hydrolysis and Carboxylic Acid Formation
The conversion of a pyrazole-3-carboxylic acid ester to the corresponding carboxylic acid is a common and crucial step in the synthesis of the target compound. This is typically achieved through hydrolysis of the ester group. nih.gov Alkaline hydrolysis, using a base such as sodium hydroxide or potassium hydroxide, is a frequently employed method. nih.gov For example, 5-substituted-1H-pyrazole-3-carboxylic esters can be hydrolyzed to their corresponding acids. google.com The reaction is often carried out by refluxing the ester in an aqueous basic solution, followed by acidification to precipitate the carboxylic acid. mdpi.com
The efficiency of the hydrolysis can be influenced by the nature of the substituents on the pyrazole ring. In some cases, prolonged reaction times or harsher conditions may be required to achieve complete conversion. mdpi.com Following hydrolysis, the carboxylic acid product is typically isolated by filtration after adjusting the pH of the reaction mixture. google.commdpi.com
| Starting Material | Reagents | Product | Reference |
| Pyrazole-3-carboxylic acid ester | NaOH or KOH (aq) | Pyrazole-3-carboxylic acid | nih.govnih.govgoogle.commdpi.com |
| Ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate | 10% NaOH (aq) | 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | mdpi.com |
Amidation and Other Carboxyl Group Modifications
The carboxylic acid group of the pyrazole core is a versatile handle for further derivatization, with amidation being a particularly common modification. The pyrazole-3-carboxylic acid can be converted to its more reactive acid chloride, typically by treatment with thionyl chloride or oxalyl chloride. researchgate.netdergipark.org.trniscpr.res.in This acid chloride can then readily react with various amines to form the corresponding amides. dergipark.org.trniscpr.res.in
This two-step procedure, involving the formation of an acid chloride followed by reaction with an amine, is a standard method for amide bond formation. For example, pyrazole-3-carboxylic acid chlorides have been reacted with diamines to synthesize bis-carboxamide derivatives. niscpr.res.in Alternatively, direct amidation methods that couple the carboxylic acid with an amine using a coupling agent are also employed. acs.org These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyrazole ring, enabling the synthesis of diverse libraries of compounds for various applications.
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| Pyrazole-3-carboxylic acid | Thionyl chloride or Oxalyl chloride | Pyrazole-3-carbonyl chloride | - | researchgate.netdergipark.org.trniscpr.res.in |
| Pyrazole-3-carbonyl chloride | Amine | - | Pyrazole-3-carboxamide | dergipark.org.trniscpr.res.in |
| Pyrazole carboxylic acid | Nitroarene | - | N-Aryl pyrazole amide | acs.org |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The application of organometallic reagents, particularly Grignard reagents, represents a classical and versatile method for the formation of carbon-carbon bonds and the introduction of functional groups. In the context of synthesizing pyrazole carboxylic acids, the carboxylation of a pyrazolyl-Grignard reagent is a plausible, though not extensively documented, pathway for introducing the carboxylic acid moiety at the 3-position of the pyrazole ring.
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the principles of green chemistry have guided the development of more sustainable synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving product yields. The use of microwave irradiation can significantly reduce reaction times from hours to minutes. In the synthesis of pyrazole derivatives, microwave assistance has been successfully employed. For instance, the one-pot synthesis of pyrazole derivatives has been achieved under microwave irradiation, demonstrating the efficiency of this method. nih.govdergipark.org.tr A study by Sharma et al. in 2024 detailed a microwave-assisted, one-pot synthesis of novel pyrazole derivatives from a carbaldehyde derivative, achieving the final product in just seven minutes. dergipark.org.tr While a specific protocol for this compound is not detailed, the general applicability of this technique to pyrazole synthesis suggests its potential for this target molecule.
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
| Phenyl hydrazine and 2,5-dibromo-3-thiophenecarbaldehyde | Ethanol/Acetic acid (1:1), 100°C, 7 min, Microwave | Novel pyrazole derivative | Not specified | dergipark.org.tr |
| Substituted Chalcones and Hydrazine Hydrate | DMSO/I2, 30°C, 8-10 min, Microwave | 3,5-diarylated pyrazole | Quantitative | nih.gov |
Solvent-Free Reaction Conditions
Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. Several studies have reported the successful synthesis of pyrazole derivatives under solvent-free conditions, often with the aid of microwave irradiation or grinding. For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been achieved under solvent-free microwave irradiation to produce 3,5-disubstituted-1H-pyrazoles in high yields and short reaction times. dergipark.org.tr
Utilization of Deep Eutectic Solvents
Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to traditional volatile organic solvents. mdpi.comacs.org These solvents are typically formed from a mixture of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, glycerol, or carboxylic acids). mdpi.comacs.org DESs are biodegradable, have low toxicity, and can be prepared from inexpensive and readily available components.
The use of DESs in the synthesis of pyrazole and its derivatives is an emerging area of research. For instance, a choline chloride-urea mixture has been used as a deep eutectic solvent for the green synthesis of pyrazolines from 1,3-di(thien-2-yl)prop-2-en-1-one. nih.gov This indicates the potential of DESs to serve as effective and environmentally friendly reaction media for the synthesis of thiophene-substituted pyrazoles. The hydrogen-bonding capabilities of DESs can also contribute to the stabilization of reactants and transition states, potentially leading to enhanced reaction rates and selectivities. acs.org
Optimization of Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and by-product formation. Key parameters that are often varied include the choice of catalyst, solvent, and reaction temperature.
For the synthesis of pyrazole derivatives, several studies have focused on optimizing these parameters. For example, in the synthesis of pyrano[2,3-c]pyrazoles, the amount of catalyst was varied, showing that an increase from 3 mol% to 10 mol% improved the product yield and shortened the reaction time. mdpi.com The choice of solvent also plays a crucial role; in some cases, ethanol has been found to be a superior solvent compared to others, and in certain reactions, solvent-free conditions have been shown to be effective, albeit sometimes with lower yields than in an optimized solvent system. researchgate.net
Temperature is another critical factor. A study on the synthesis of pyrazoles and 1-tosyl-1H-pyrazoles demonstrated a temperature-controlled divergent synthesis, where different products were obtained by simply adjusting the reaction temperature. organic-chemistry.org This highlights the importance of precise temperature control in achieving the desired product selectivity.
The following table summarizes the optimization of various parameters in different pyrazole syntheses:
| Reaction | Parameter Optimized | Optimal Condition | Effect | Reference |
| Synthesis of pyrano[2,3-c]pyrazoles | Catalyst amount | 10 mol% Y(NO3)3·6H2O | Improved yield and shorter reaction time | mdpi.com |
| Synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones | Temperature and Catalyst | 96 °C and 0.05 g of catalyst | Optimized yield | researchgate.net |
| Synthesis of pyrazoles and 1-tosyl-1H-pyrazoles | Temperature | 95 °C vs. Room Temperature | Divergent synthesis of two different products | organic-chemistry.org |
Spectroscopic Characterization and Structural Elucidation of 5 Thien 2 Yl 4h Pyrazole 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons on the pyrazole (B372694) ring, the thiophene (B33073) ring, and the carboxylic acid. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons of the thiophene ring would exhibit characteristic coupling patterns and chemical shifts depending on their position relative to the sulfur atom and the pyrazole ring. The pyrazole ring proton would also have a specific chemical shift.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
A ¹³C NMR spectrum would be expected to show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 160-185 ppm. The carbons of the pyrazole and thiophene rings would appear in the aromatic region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Elucidation
A COSY (Correlation Spectroscopy) experiment would be essential to establish the connectivity between protons within the thiophene and pyrazole rings. Cross-peaks in the COSY spectrum would indicate which protons are coupled to each other, helping to definitively assign the proton signals.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. Absorptions in the fingerprint region (below 1500 cm⁻¹) would be associated with the C-C and C-N stretching vibrations of the pyrazole and thiophene rings.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition and confirming the molecular formula as C₈H₆N₂O₂S. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the thiophene and pyrazole rings.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into the molecular geometry, the nature of intermolecular forces that hold the crystal lattice together, and the preferred conformation of the molecule in the solid state. Unfortunately, a specific crystallographic study for 5-thien-2-yl-4H-pyrazole-3-carboxylic acid could not be located in the public domain.
In the absence of direct experimental data for the title compound, a general discussion of what could be expected based on the analysis of similar pyrazole-carboxylic acid derivatives is provided below. These insights are drawn from published crystal structures of related compounds.
Crystal Packing and Intermolecular Interactions
For a molecule like this compound, the crystal packing would be primarily dictated by a network of intermolecular hydrogen bonds. Typically, carboxylic acid moieties form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa. This often results in a characteristic R²₂(8) graph set motif.
Furthermore, the pyrazole ring, with its N-H donor and sp²-hybridized nitrogen acceptor, is also a potent hydrogen-bonding site. This could lead to the formation of chains or more complex three-dimensional networks. For instance, N-H···N or N-H···O interactions involving the pyrazole and carboxylic acid groups could be anticipated.
Studies on related pyrazole derivatives have highlighted the prevalence of such interactions. For example, in the crystal structure of bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid, molecules are linked into zig-zag chains by intermolecular carboxyl–carboxyl hydrogen bonds. researchgate.net Other interactions, such as C-H···N and C-H···O short contacts, also play a role in the supramolecular assembly. researchgate.net
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state would be of significant interest. A key conformational parameter is the dihedral angle between the pyrazole and thiophene rings. This angle would be influenced by the steric hindrance between the two aromatic systems and the electronic effects of the substituents.
The planarity between the carboxylic acid group and the pyrazole ring is another important conformational feature. While conjugation would favor a coplanar arrangement, this could be disrupted by intermolecular interactions within the crystal lattice.
In related structures, a wide range of dihedral angles between aromatic rings has been observed, indicating the conformational flexibility of these systems. For instance, in the crystal structure of 3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole, the dihedral angle between the furan (B31954) and pyrazole rings is a significant factor in its molecular conformation. The specific conformation adopted in the solid state is often a low-energy state that maximizes favorable intermolecular interactions.
Data Tables
As no specific experimental data for this compound is available, data tables for its crystallographic parameters cannot be generated. However, for illustrative purposes, a table outlining the typical crystallographic data that would be obtained from an X-ray diffraction experiment is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
| Chemical Formula | C₈H₆N₂O₂S |
| Formula Weight | 194.21 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, etc. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume | V (ų) |
| Z | Number of molecules per unit cell |
| Density (calculated) | Dcalc (g/cm³) |
| R-factor | A measure of the agreement between the model and data |
| Selected Bond Lengths (Å) | e.g., C=O, C-O, N-N, C-S |
| Selected Bond Angles (°) | e.g., O-C-O, C-N-N |
| Selected Torsion Angles (°) | e.g., Dihedral angle between pyrazole and thiophene rings |
Computational Chemistry and Molecular Modeling Studies of 5 Thien 2 Yl 4h Pyrazole 3 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. For 5-thien-2-yl-4H-pyrazole-3-carboxylic acid, these computational methods are crucial for understanding its stability, reactivity, and spectroscopic behavior.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is characterized by the distribution of electrons across the molecule, which can be described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For analogous pyrazole-thiophene systems, DFT calculations have been employed to determine these parameters. It is anticipated that the HOMO of this compound would be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would be distributed across the pyrazole (B372694) and carboxylic acid moieties. The calculated HOMO-LUMO gap for similar structures provides an estimation of the electronic stability of the title compound.
Table 1: Predicted Quantum Chemical Parameters for a Representative Pyrazole-Thiophene Derivative
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are illustrative and based on published data for structurally related compounds.
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotational freedom around the single bond connecting the thiophene and pyrazole rings, as well as the orientation of the carboxylic acid group. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms in the molecule.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for the structural elucidation of newly synthesized compounds.
Theoretical calculations of the 1H and 13C NMR chemical shifts for this compound would provide a theoretical spectrum that can be compared with experimental data to confirm its structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus.
Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum. The characteristic vibrational modes for the C=O of the carboxylic acid, the N-H of the pyrazole, and the C-S of the thiophene would be of particular interest.
Tautomerism and Isomer Stability Investigations
Pyrazole derivatives can exist in different tautomeric forms due to the migration of a proton. For this compound, several tautomers are possible, primarily involving the position of the proton on the pyrazole ring. The stability of these tautomers can be assessed by calculating their relative energies using DFT methods.
The relative stability of the tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituent groups. It is generally observed in similar pyrazole systems that the tautomer with the hydrogen atom on the nitrogen further from the bulky substituent is more stable. Computational studies on related pyrazoles have shown that the energy difference between tautomers can be on the order of a few kcal/mol, indicating that multiple forms may coexist in equilibrium.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Binding Affinity Prediction and Interaction Modes
In the context of this compound, molecular docking studies can be performed to predict its binding affinity and interaction modes with various protein targets. Pyrazole derivatives have been shown to inhibit a range of enzymes, including kinases and carbonic anhydrases. rsc.org
A typical docking study involves placing the 3D structure of the ligand into the active site of a protein and scoring the different poses based on a scoring function that estimates the binding free energy. The results would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex.
For instance, the carboxylic acid group of the title compound is a potent hydrogen bond donor and acceptor and would likely interact with polar residues in the active site. The thiophene and pyrazole rings can engage in hydrophobic and π-π interactions with aromatic residues of the protein. The predicted binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a measure of the ligand's potential potency.
Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative with a Protein Kinase
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Estimated Inhibition Constant (Ki) | 500 nM |
| Key Interacting Residues | Lys78, Glu95, Phe154 |
| Types of Interactions | Hydrogen bond with Glu95, π-π stacking with Phe154 |
Note: The values and residues in this table are for illustrative purposes and based on published data for similar compounds.
Rational Design of Derivatives for Enhanced Bioactivity
The rational design of derivatives of a lead compound like this compound is a cornerstone of modern drug discovery. This process leverages computational tools to predict how structural modifications will affect a molecule's interaction with a biological target, thereby enhancing its bioactivity.
One common approach is structure-based drug design, which relies on the known three-dimensional structure of a target protein. For instance, in the design of inhibitors for protein tyrosine phosphatase 1B (PTP1B), a pharmacophore model was developed based on the enzyme's active site. nih.gov This model identified key features required for binding, such as hydrogen bond donors and acceptors, and hydrophobic regions. A similar strategy could be applied to this compound, where the pyrazole core could serve as a scaffold. The thiophene ring and the carboxylic acid group could be oriented to interact with specific residues in a target's active site.
Molecular docking simulations are then used to predict the binding affinity and orientation of designed derivatives within the target's active site. For example, in the development of antituberculosis agents based on a 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole scaffold, Density Functional Theory (DFT) was used to analyze the electronic properties of the molecules, such as the localized negative potential near the nitro group's oxygen atoms, which was found to be important for activity. aablocks.com
For this compound, a rational design strategy might involve the modifications summarized in the table below.
| Modification Site | Proposed Substitution | Rationale for Enhanced Bioactivity |
| Thiophene Ring | Addition of electron-withdrawing or electron-donating groups | To modulate the electronic properties and improve target interaction. |
| Pyrazole N-H | Alkylation or arylation | To explore additional binding pockets and improve metabolic stability. |
| Carboxylic Acid | Esterification or amidation | To enhance cell permeability and modify the hydrogen bonding profile. |
These computationally guided modifications allow for the synthesis of a focused library of compounds with a higher probability of success, saving time and resources in the drug discovery process.
Structure-Activity Relationship (SAR) Derivation and Computational Modeling
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For pyrazole-based compounds, extensive SAR studies have been conducted, providing a framework for predicting the activity of this compound derivatives.
In a study on pyrazole-based inhibitors of meprin α and β, it was found that the nature of the substituents at the 3 and 5 positions of the pyrazole ring significantly influenced inhibitory activity and selectivity. nih.gov For example, the introduction of different aryl moieties at these positions led to a wide range of inhibitory concentrations. While a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity against meprin α, replacing one of the phenyl groups with a smaller methyl or a larger benzyl (B1604629) group resulted in decreased activity. nih.gov This suggests that the size and nature of the substituent at the 5-position, which is a thienyl group in the title compound, is a critical determinant of activity.
Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, can be used to derive mathematical models that correlate structural features with biological activity. These models can then be used to predict the activity of novel compounds. For pyrazole derivatives, 2D-QSAR studies have been used to develop models for anticancer activity against various cell lines. researchgate.net
The following table summarizes hypothetical SAR data for derivatives of this compound, based on findings from related pyrazole compounds.
| Derivative | R1 (Position 5) | R2 (Position 3) | Hypothetical Activity |
| 1 | Thien-2-yl | COOH | Lead Compound |
| 2 | Phenyl | COOH | Potentially active, for comparison |
| 3 | Thien-2-yl | CONH-Aryl | May show altered target selectivity |
| 4 | 5-Chloro-thien-2-yl | COOH | Electron-withdrawing group may enhance activity |
Computational modeling for such derivatives often involves calculating molecular descriptors such as electronic properties (HOMO/LUMO energies), steric parameters, and lipophilicity. researchgate.net These descriptors help in understanding the underlying physicochemical properties that drive the observed biological activity.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For the synthesis of this compound and its derivatives, computational methods can be used to study the reaction pathways and optimize reaction conditions.
The synthesis of pyrazole-3-carboxylic acids often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For example, the reaction of a 4-aryl-2,4-dioxobutanoic acid with a substituted hydrazine is a common route. mdpi.com Computational studies of such reactions can be performed using DFT methods to map out the potential energy surface of the reaction.
A plausible reaction mechanism for the formation of a pyrazole ring that could be investigated computationally involves the following steps:
Initial Adduct Formation: The reaction initiates with the nucleophilic attack of a hydrazine derivative on one of the carbonyl groups of the dicarbonyl precursor.
Cyclization: An intramolecular cyclization then occurs, leading to the formation of a five-membered ring intermediate.
Dehydration: The final step involves the elimination of water molecules to form the aromatic pyrazole ring.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help in identifying the rate-determining step and understanding the factors that influence the regioselectivity of the reaction. For instance, in the reaction of an unsymmetrical dicarbonyl compound, computations can predict which carbonyl group is more likely to be attacked first, thus determining the final substitution pattern on the pyrazole ring.
Pharmacological and Mechanistic Investigations of 5 Thien 2 Yl 4h Pyrazole 3 Carboxylic Acid and Its Analogs
Enzyme Inhibition Studies
The versatility of the pyrazole (B372694) scaffold allows for structural modifications that can be tailored to interact with the active sites of various enzymes. Research into pyrazole derivatives has revealed significant inhibitory activity against several classes of enzymes, which are detailed in the following sections.
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. The pyrazole scaffold is famously incorporated in Celecoxib (B62257), a selective COX-2 inhibitor. nih.gov Studies on novel pyrazole derivatives continue to explore their potential as anti-inflammatory agents by targeting this enzyme. For instance, a newly synthesized pyrazole derivative, 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (Compound AD 532), has shown promising anti-inflammatory and analgesic effects. nih.govnih.gov This compound was found to be a less potent inhibitor of COX-2 in vitro compared to celecoxib, which may suggest a lower risk of cardiovascular toxicity. nih.govnih.gov The development of dual inhibitors that target both COX and 5-lipoxygenase (5-LOX) pathways is also an active area of research to produce safer anti-inflammatory drugs. researchgate.net
| Compound | Target | Inhibition Data | Reference |
|---|---|---|---|
| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 | Less potent inhibitor than celecoxib in vitro | nih.govnih.gov |
The 5-lipoxygenase (5-LOX) enzyme is involved in the synthesis of leukotrienes, which are inflammatory mediators. Inhibiting both COX and 5-LOX pathways is considered a valuable strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs and selective COX-2 inhibitors. researchgate.net Pyrazole-containing compounds have been investigated as part of this dual-inhibitor strategy. researchgate.net The development of such dual-acting agents represents a promising therapeutic alternative for managing inflammatory diseases. researchgate.net
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain isoforms, such as hCA IX and XII, are associated with tumors. mdpi.comnih.gov A series of benzenesulfonamides featuring pyrazole and pyridazinecarboxamide moieties have been synthesized and evaluated for their inhibitory effects on four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). mdpi.com Another study focused on pyrazolo[4,3-c]pyridine sulfonamides, which also showed varied inhibition against these isoforms. nih.govnih.gov For example, in one study, compounds containing a pyrazolopyridine scaffold showed inhibitory constants (Ki) against hCA I ranging from 58.8 to 8010 nM. nih.gov
| Compound Class/Derivative | Target Isoform | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1f) | hCA I | 58.8 nM | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1g) | hCA I | 90.5 nM | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1h) | hCA I | 95.2 nM | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1k) | hCA I | 88.4 nM | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1f) | hCA II | 16.7 nM | nih.gov |
α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net The pyrazole scaffold has been identified as a versatile motif in the design of α-amylase inhibitors. nih.gov For instance, a series of novel 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-ones were synthesized and evaluated for their α-amylase inhibitory activity. One derivative, compound 5a, demonstrated a remarkable 90.04% inhibition at a concentration of 100 μg/mL. In another study, indeno[1,2-c]pyrazol-4(1H)-one derivatives were synthesized, with compound 4i showing good inhibitory activity against α-amylase, with an IC50 value of 11.90 μg/mL, which was comparable to the standard drug acarbose (B1664774) (IC50 = 22.87 μg/mL). nih.gov
| Compound | Target | Inhibition Data (IC50) | Reference |
|---|---|---|---|
| 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one (Compound 5a) | α-Amylase | 90.04% inhibition at 100 µg/mL | |
| 3-alkyl-1-(4-(aryl/heteroaryl)thiazol-2-yl)indeno[1,2-c]pyrazol-4(1H)-one (Compound 4i) | α-Amylase | 11.90 µg/mL | nih.gov |
| Acarbose (Standard) | α-Amylase | 22.87 µg/mL | nih.gov |
Monoamine oxidase B (MAO-B) is a crucial enzyme that metabolizes neurotransmitters, and its selective inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. Analogs of 5-thien-2-yl-4H-pyrazole-3-carboxylic acid, specifically 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives, have been synthesized and evaluated as MAO inhibitors. mdpi.com In one study, four such compounds (3i-3l) were found to be selective and irreversible inhibitors of MAO-B, with IC50 values ranging from 22.00 to 91.50 μM. The presence of a p-methoxy group on the phenyl ring was suggested to enhance the inhibitory effect and selectivity towards MAO-B. Other studies on halogenated pyrazolines also showed potent and selective MAO-B inhibition, with compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) exhibiting an exceptionally low IC50 value of 0.063 µM.
| Compound | Target | Inhibition Data (IC50) | Selectivity Index (MAO-A/MAO-B) | Reference |
|---|---|---|---|---|
| 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline (Compound 3i) | MAO-B | 22.00 µM | Selective for MAO-B | |
| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | MAO-B | 0.063 µM | 133.0 | |
| 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (EH6) | MAO-B | 0.179 µM | > 55.8 | |
| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol (Compound 4) | MAO-B | Ki = 0.35 µM | Selective for MAO-B |
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. The pyrazole scaffold has been extensively used to develop CDK inhibitors. A series of novel pyrazole derivatives were designed and synthesized as potential CDK2/cyclin A2 inhibitors. Among these, compounds 4, 7a, 7d, and 9 demonstrated strong inhibition with IC50 values of 3.82, 2.01, 1.47, and 0.96 μM, respectively. Another study on 1-H-pyrazole-3-carboxamide derivatives led to the discovery of compound 50 (FN-1501), which showed potent inhibitory activity against CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range. These findings highlight the potential of pyrazole-based compounds as anticancer agents targeting CDKs.
| Compound | Target | Inhibition Data (IC50) | Reference |
|---|---|---|---|
| Compound 9 (a pyrazole derivative) | CDK2/cyclin A2 | 0.96 µM | |
| Compound 7d (a pyrazole derivative) | CDK2/cyclin A2 | 1.47 µM | |
| Compound 7a (a pyrazole derivative) | CDK2/cyclin A2 | 2.01 µM | |
| Compound 4 (a pyrazole derivative) | CDK2/cyclin A2 | 3.82 µM | |
| FN-1501 (Compound 50) | CDK2, CDK4, CDK6 | Nanomolar range |
Penicillin-Binding Protein (PBP) Inhibition
Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. mdpi.combas.bg The inhibition of these proteins by β-lactam antibiotics is a well-established mechanism of antibacterial action. mdpi.complos.org Non-β-lactam inhibitors of PBPs are of significant interest to overcome resistance mechanisms, such as the production of β-lactamases. mdpi.com
While the direct inhibitory activity of this compound on PBPs is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been investigated for antibacterial properties. For instance, certain pyrazolidinones, which share a core heterocyclic structure, have been shown to act as irreversible inhibitors of PBPs by acylating the active site serine. nih.gov The investigation of various heterocyclic compounds as PBP2a inhibitors, a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA), highlights the potential for novel scaffolds to target this enzyme. mdpi.com However, specific studies detailing the interaction of this compound or its close analogs with PBPs remain to be elucidated.
Integrase Inhibition
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. To date, there is a lack of specific research data available in the public domain detailing the integrase inhibitory activity of this compound or its direct analogs.
Aryl Hydrocarbon Receptor (AhR) Antagonism
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating various physiological and pathological processes, including immune responses and toxicity mediation. nih.govbibliotekanauki.pl The development of AhR antagonists is a promising therapeutic strategy.
A notable pyrazole-based compound, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191), has been identified as a potent and specific AhR antagonist. nih.gov This compound was found to inhibit the binding of the toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) to AhR, thereby preventing its downstream effects. nih.gov While CH-223191 is a pyrazole carboxylic acid derivative, it is structurally distinct from this compound. Research specifically investigating the AhR antagonistic potential of this compound and its closer analogs is not currently available.
P2Y14 Receptor Antagonism
The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, is implicated in inflammatory processes, making its antagonists potential therapeutic agents for various inflammatory conditions. nih.govnih.gov
Recent studies have highlighted the potential of pyrazole-containing compounds as P2Y14 receptor antagonists. A series of 5-amide-1H-pyrazole-3-carboxyl derivatives were designed and synthesized, demonstrating potent P2Y14R antagonism. nih.govacs.org The optimized compound from this series, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, exhibited a very high affinity for the P2Y14 receptor with an IC50 value of 1.93 nM. nih.govacs.org This finding suggests that the pyrazole-3-carboxylic acid scaffold is a promising framework for the development of P2Y14R antagonists. Although this compound is an analog, its potent activity indicates the therapeutic potential of this chemical class.
Antimicrobial Activity Evaluation
Antibacterial Spectrum and Mechanisms
The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents, with derivatives exhibiting a broad range of activities against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for many pyrazole derivatives is not always fully elucidated but can involve the inhibition of essential cellular processes. nih.gov
Analogs of this compound have shown notable antibacterial effects. For instance, certain pyrazole derivatives have been reported to possess broad-spectrum antibacterial activity, with some compounds showing efficacy against resistant strains like MRSA. nih.gov The replacement of other heterocyclic rings with a pyrazole moiety has, in some cases, led to an increased potency and a broader spectrum of activity. nih.gov
A series of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives, which are structurally related to the compound of interest, were synthesized and evaluated for their antituberculosis activity. aablocks.com All synthesized compounds in this series displayed potential activity against Mycobacterium tuberculosis H37Rv, with MIC values generally at or below 10 μM. aablocks.com
Table 1: Antitubercular Activity of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole Derivatives
| Compound ID | Substitution | MIC (μM) |
|---|---|---|
| 4a | Unsubstituted | 5.71 |
Data sourced from Degani et al., 2019. aablocks.com
Antifungal Efficacy and Related Modes of Action
Pyrazole derivatives have also demonstrated significant potential as antifungal agents. nih.govresearchgate.net Various pyrazole-based compounds have been synthesized and tested against a range of fungal pathogens. nih.govresearchgate.net
Specifically, pyrazole carboxamides and isoxazolol pyrazole carboxylates have shown notable antifungal activity against several phytopathogenic fungi. nih.govresearchgate.net In one study, while many pyrazole derivatives showed some level of antifungal activity, a few pyrazole carboxamides displayed remarkable efficacy. nih.gov Furthermore, an isoxazolol pyrazole carboxylate derivative exhibited significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.govresearchgate.net
The antifungal activity of pyrazole derivatives can be influenced by the nature of the substituents on the pyrazole ring. nih.gov The mechanism of action for some antifungal pyrazoles involves the inhibition of key enzymes necessary for fungal cell survival.
Table 2: Antifungal Activity of Select Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungi | Inhibition (%) at 100 µg/mL | EC50 (µg/mL) |
|---|---|---|---|
| 7bg | A. porri | >50 | 11.22 |
| M. coronaria | >50 | 7.93 | |
| C. petroselini | >50 | 27.43 | |
| R. solani | >50 | 4.99 | |
| 7bh | A. porri | >50 | 24.76 |
| M. coronaria | >50 | 25.48 | |
| C. petroselini | >50 | 6.99 | |
| R. solani | >50 | 5.93 | |
| 7bi | A. porri | >50 | 21.01 |
| M. coronaria | >50 | 9.08 | |
| C. petroselini | >50 | 32.40 | |
| R. solani | >50 | 7.69 |
Data represents a selection from a study by an external research group and is illustrative of the potential of the pyrazole scaffold. researchgate.net The specific compounds are structurally distinct from this compound but belong to the broader class of pyrazole carboxamides.
Anti-inflammatory Response and Molecular Pathways
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory effects. researchgate.net Research into derivatives of pyrazole-3-carboxylic acid, a core structure of the title compound, has revealed significant potential in modulating inflammatory pathways.
Analogs of this compound have demonstrated notable anti-inflammatory properties by inhibiting key signaling pathways and reducing the production of pro-inflammatory cytokines. Studies on novel pyrazole derivatives have shown their potential as potent inhibitors of the nuclear factor kappa B (NF-ĸB) pathway. nih.govnih.gov NF-ĸB is a critical transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses. nih.gov
In one study, a specific pyrazole analog, Compound 6c, was identified as a potent inhibitor of NF-ĸB transcriptional activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govnih.gov This inhibition led to a significant downstream reduction in the levels of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov The mechanism involves the inhibition of Inhibitor kappa B-α (IκBα), a key regulator of NF-ĸB activation. nih.gov These findings suggest that pyrazole derivatives can effectively attenuate the inflammatory cascade by suppressing the NF-ĸB signaling axis. nih.gov
Further research on various pyrazole-3-carboxylic acid derivatives has confirmed their anti-inflammatory potential in vivo. researchgate.netnih.gov For instance, a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated using a carrageenan-induced rat paw edema model, a standard assay for acute inflammation. nih.gov Several compounds in this series, notably those with dimethoxyphenyl substitutions, exhibited significant anti-inflammatory activity compared to the control group. nih.gov Similarly, other synthesized pyrazolylthiazole carboxylic acids also showed excellent anti-inflammatory profiles in the same model, with some compounds demonstrating potency comparable to the reference drug indomethacin. nih.gov
The pyrazole-3-carboxylic acid scaffold has been identified as a promising framework for the development of protease inhibitors, targeting enzymes crucial for the life cycle of various pathogens and involved in physiological processes.
Research has led to the discovery of pyrazole-3-carboxylic acid derivatives as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease. acs.org In these studies, compounds with an aromatic substituent at the C5 position of the pyrazole ring were found to be more active. acs.org One derivative demonstrated an EC₅₀ value as low as 4.1 μM in an antiviral assay against DENV-2. acs.org
The inhibitory potential of this scaffold extends to other viral proteases. Molecular docking and dynamics simulations have identified pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mᵖʳᵒ), an enzyme vital for viral replication. nih.gov Furthermore, pyrazole-based compounds have been developed as inhibitors of metalloproteases, such as meprin α and β, which are involved in tissue remodeling and inflammation. nih.gov This demonstrates the versatility of the pyrazole-carboxylic acid structure in designing inhibitors for different classes of proteases.
Antioxidant and Free Radical Scavenging Properties
Derivatives of thienyl-pyrazole have been investigated for their ability to counteract oxidative stress through antioxidant and free radical scavenging mechanisms. A study focused on an amberlyst-15 catalyzed synthesis of 5-thienyl-pyrazoline derivatives revealed significant antioxidant potential. nih.gov
The antioxidant capacity of these compounds was evaluated using standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov Certain derivatives, such as compounds 5g and 5h from the study, displayed excellent scavenging activity against both DPPH and hydroxyl radicals, with IC₅₀ values that were comparable or superior to standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA). nih.gov
| Compound | DPPH Scavenging IC₅₀ (μM) | Hydroxyl Radical Scavenging IC₅₀ (μM) |
|---|---|---|
| 5g | 0.245 ± 0.01 | 0.905 ± 0.01 |
| 5h | 0.284 ± 0.02 | 0.892 ± 0.01 |
| Ascorbic Acid (Standard) | 0.483 ± 0.01 | - |
| BHA (Standard) | - | 1.739 ± 0.01 |
These findings highlight that the thienyl-pyrazole scaffold is a promising backbone for developing potent antioxidant agents. nih.gov
Receptor Binding and Modulatory Effects (e.g., Cannabinoid-1 Receptor Antagonism)
Analogs of this compound have been synthesized and investigated for their ability to interact with and modulate the activity of specific G protein-coupled receptors, most notably the cannabinoid-1 (CB1) receptor. The CB1 receptor, found primarily in the central nervous system, is involved in regulating processes like appetite, pain sensation, and mood. Current time information in CA.
A series of thienyl-substituted pyrazole carboxamide derivatives were designed based on their structural similarity to the potent and specific CB1 receptor antagonist, rimonabant. Current time information in CA. These analogs were synthesized to explore their potential as selective CB1 receptor antagonists. The research confirmed that the 5-thienyl pyrazole structure is a key component for achieving this antagonistic activity. Current time information in CA. This line of research underscores the potential for developing modulators of the endocannabinoid system based on the 5-thienyl-pyrazole core structure.
Antineoplastic Potential and Cell Line Studies
The thienopyrazole moiety and related pyrazole structures have emerged as pharmacologically active scaffolds with significant antitumoral activity. Various derivatives have been screened for their cytotoxic effects against a range of human cancer cell lines.
Research has demonstrated the cytotoxic potential of pyrazole derivatives against several cancer cell lines, including the breast adenocarcinoma line MCF7 and the chronic myelogenous leukemia line K562. While direct studies on this compound are limited, extensive research on its analogs provides strong evidence of the scaffold's antineoplastic capabilities.
One study evaluated a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives for their anticancer activity against five different cell lines, including MCF7. researchgate.net Several of these compounds exhibited promising cytotoxic activity. researchgate.net In another investigation, various pyrazole derivatives were tested against MCF7 and MDA-MB-231 breast cancer cell lines, revealing cell-specific cytotoxic effects. For example, one compound, TOSIND, strongly decreased the viability of MDA-MB-231 cells with an IC₅₀ of 17.7 ± 2.7 μM after 72 hours, while another, PYRIND, was more effective against MCF7 cells (IC₅₀ of 39.7 ± 5.8 μM).
A unique thieno[2,3-c]pyrazole derivative, Tpz-1, was found to induce cell death at low micromolar concentrations across a panel of 17 human cancer cell lines. This highlights the broad-spectrum potential of the thienopyrazole core.
| Compound/Analog | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| TOSIND | MDA-MB-231 | 17.7 ± 2.7 μM | acs.org |
| PYRIND | MCF7 | 39.7 ± 5.8 μM | acs.org |
| Thieno[2,3-d]pyrimidine (B153573) analog 2 | MCF7 | 0.013 µM | nih.gov |
| Thieno[2,3-d]pyrimidine analog 3 | MCF7 | 0.026 µM | nih.gov |
These studies collectively indicate that the pyrazole and thienopyrazole scaffolds are valuable starting points for the design of novel cytotoxic agents for cancer therapy.
Mechanism of Action in Antineoplastic Activity
Research into the precise mechanisms underlying the antineoplastic activity of this compound and its analogs has pointed towards the induction of cell cycle arrest and the targeting of key regulatory proteins involved in cancer cell proliferation.
Studies on a series of pyrazole-carboxylic acid derivatives have revealed potent anti-proliferative effects across a range of cancer cell lines. For instance, certain analogs have been shown to induce cell cycle arrest at the G0/G1 phase. This disruption of the normal cell cycle progression is a critical mechanism for inhibiting the rapid division of cancer cells. The activity of these compounds appears to be selective, with pronounced inhibitory effects on specific cancer cell types, such as human B-cell lymphoma cell lines, while showing no significant impact on normal human cells.
Further investigations into related structures, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have suggested that the inhibition of tubulin polymerization is another potential mechanism of antineoplastic action. Molecular docking studies have indicated that these compounds can bind effectively to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics, which is essential for cell division and proliferation.
Additionally, some pyrazole derivatives have been identified as potent antagonists of the aryl hydrocarbon receptor (AhR). The AhR pathway is implicated in the toxicity of certain environmental pollutants and can play a role in tumor progression. By blocking the activation of this receptor, specific pyrazole-based compounds can inhibit the expression of downstream target genes like cytochrome P450 enzymes, which are involved in carcinogenesis.
While the direct mechanism of this compound itself is a subject of ongoing investigation, the collective evidence from its analogs suggests a multi-faceted approach to its potential antineoplastic effects, likely involving the modulation of cell cycle, inhibition of crucial cellular structures like microtubules, and interaction with key signaling pathways.
Insecticidal Activity and Target Identification
The pyrazole class of compounds, including derivatives of this compound, has demonstrated significant potential as insecticidal agents. Research in this area has focused on the synthesis of various analogs and their efficacy against different insect pests.
One area of investigation involves the development of pyrazole-carboxamide derivatives, which have shown high efficacy against lepidopteran insects. An important intermediate in the synthesis of such potent insecticides is 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, which is structurally related to the subject compound. The resulting commercial insecticides, such as chlorantraniliprole, function by targeting the ryanodine (B192298) receptors in insects. Activation of these receptors leads to the uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately death of the insect.
Furthermore, libraries of related pyrazole derivatives, such as benzopyrano[4,3-c]pyrazol-3(2H)-ones, have been synthesized and screened for their insecticidal properties. These compounds have exhibited excellent activity against pests like Tetranychus cinnabarinus (the carmine (B74029) spider mite). The structure-activity relationship studies within these libraries are crucial for identifying the key molecular features responsible for their insecticidal effects and for the optimization of lead compounds.
While the specific insecticidal target of this compound has not been definitively elucidated in publicly available research, the established mode of action for structurally similar pyrazole-based insecticides points towards the disruption of calcium homeostasis via ryanodine receptors as a highly probable mechanism. The broad-spectrum activity of many pyrazole derivatives suggests that this class of compounds holds significant promise for the development of new and effective pest management agents.
Emerging Research Directions and Advanced Applications
Role in Rational Drug Design and Development of Novel Chemical Entities
The 5-thien-2-yl-4H-pyrazole-3-carboxylic acid scaffold is a cornerstone in the rational design of new therapeutic agents. Its derivatives have been extensively explored as inhibitors of various enzymes and receptors implicated in a range of diseases. The structural rigidity and the potential for diverse substitutions on both the thiophene (B33073) and pyrazole (B372694) rings allow for fine-tuning of potency and selectivity.
One notable area of research is the development of anticancer agents. Thienopyrazole derivatives have shown promise as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain thieno[2,3-c]pyrazole derivatives have been identified as potent and selective cytotoxic agents against various cancer cell lines, interfering with cell cycle progression and key signaling kinases. mdpi.com Furthermore, derivatives of thieno[2,3-d]pyrimidines, which can be synthesized from thiophene precursors, have been investigated as anti-pancreatic cancer agents, targeting receptors like platelet-derived growth factor receptors (PDGFRs). nih.gov
The scaffold has also been instrumental in the development of treatments for metabolic disorders. Analogues of rimonabant, which are derivatives of this compound, have been synthesized and shown to have a high affinity for the CB1 cannabinoid receptor, suggesting their potential in the management of obesity. Additionally, pyrazole derivatives are being explored for their anti-inflammatory properties. mdpi.com Some have demonstrated significant analgesic and anti-inflammatory activities with reduced ulcerogenic potential compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). fishersci.ca
Moreover, research has extended to infectious diseases, with the design of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives showing potential as antituberculosis agents. lookchem.com The diverse biological activities of pyrazole derivatives also include antimicrobial, anticonvulsant, and antitubercular effects. nih.gov
Table 1: Examples of Biological Targets for this compound Derivatives
| Target Class | Specific Target(s) | Therapeutic Area |
| Kinases | PDGFR, p38, CREB, Akt, STAT3, Fgr, Hck, ERK 1/2 | Cancer |
| Receptors | CB1 Cannabinoid Receptor | Obesity, Metabolic Disorders |
| Enzymes | Phosphodiesterase 7 (PDE7) | Inflammatory and Immunological Diseases |
| Various | Mycobacterium tuberculosis targets | Tuberculosis |
Integration into Polypharmacological Strategies
Polypharmacology, the design of single chemical entities that can modulate multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The this compound scaffold is well-suited for this approach due to its ability to be functionalized to interact with various biological targets.
A notable example is the development of multi-targeting kinase inhibitors. Cancer is often driven by the deregulation of multiple signaling pathways, making multi-target inhibitors a valuable therapeutic strategy. Thienopyrazole derivatives have been designed to simultaneously inhibit several kinases involved in cancer progression, offering a more comprehensive approach to treatment. mdpi.com This strategy aims to improve efficacy and overcome drug resistance, which can arise from the activation of alternative signaling pathways when a single target is inhibited.
Applications in Chemical Biology as Probes and Tools
While the primary focus of research on this compound has been on its therapeutic potential, the inherent properties of the pyrazole and thiophene rings lend themselves to applications in chemical biology. Fluorescent probes are essential tools for visualizing and studying biological processes in real-time. researchgate.net
Although direct applications of this compound as a fluorescent probe are not extensively documented, the broader class of pyrazoline-based compounds has been successfully developed as fluorescent sensors. For example, a pyrazoline-based fluorescent probe has been synthesized for the detection of picric acid. nih.gov The development of fluorescent probes often involves conjugating a fluorophore to a molecule with affinity for a specific biological target. Given the known biological targets of this compound derivatives, there is potential to develop fluorescent probes for studying these targets within a cellular context. For instance, by attaching a suitable fluorescent dye, derivatives could be used to visualize the localization and dynamics of cannabinoid receptors or specific kinases.
Potential in Advanced Materials Science and Sensor Development
The unique electronic and structural characteristics of the thiophene and pyrazole moieties within this compound suggest its potential as a building block for advanced materials. Thiophene-containing polymers are well-known for their conducting properties, making them valuable in the development of organic electronics.
The carboxylic acid group on the pyrazole ring provides a convenient handle for incorporation into larger structures, such as metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. While specific MOFs based on this compound are not yet widely reported, the synthesis of MOFs from pyrazole-carboxylate ligands is an active area of research. These materials have shown promise as sensors for various analytes. Current time information in CA.
The development of sensors based on pyrazole derivatives is an emerging field. For instance, pyrazole-based fluorescent sensors for the detection of metal ions like Zn2+ have been reported. mdpi.com The ability of the pyrazole ring to coordinate with metal ions, combined with the potential for fluorescence modulation, makes this class of compounds attractive for sensor applications.
Future Prospects for Structure-Based Drug Discovery and Optimization
The future of this compound in drug discovery appears bright, with ongoing efforts to leverage structure-based design for the optimization of lead compounds. The wealth of information on the synthesis and biological activity of its derivatives provides a strong foundation for further development. aun.edu.eg
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are being increasingly employed to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. For example, docking studies have been used to understand the binding modes of thieno[2,3-d]pyrimidine (B153573) derivatives in the active site of PDGFR-α, aiding in the design of more effective anti-pancreatic cancer agents. nih.gov
The continued exploration of the chemical space around the this compound scaffold is expected to yield novel drug candidates for a wide range of diseases. Furthermore, the elucidation of the crystal structures of these derivatives in complex with their biological targets will provide invaluable insights for the next generation of structure-based drug discovery and optimization efforts.
Q & A
Basic: What are the most reliable synthetic routes for 5-thien-2-yl-4H-pyrazole-3-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiophene-2-carbaldehyde derivatives with hydrazine hydrate or substituted hydrazines under acidic conditions (e.g., acetic acid) to form the pyrazole core . For example, refluxing 3-formyl-thiophene derivatives with hydrazine hydrate in acetic acid/sodium acetate yields the pyrazole ring, followed by carboxylation at the 3-position . Purity optimization requires post-synthesis recrystallization (e.g., using ethanol/water mixtures) and validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
Methodological Answer:
- FTIR: A sharp peak near 1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch. Thiophene C-S vibrations appear at ~680 cm⁻¹ .
- NMR:
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 209.17 (C₉H₇N₂O₂S) .
Advanced: How can contradictory data in spectroscopic results (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
Contradictions often arise from tautomerism (e.g., 4H-pyrazole vs. 1H-pyrazole tautomers) or solvent effects. To resolve:
- Perform variable-temperature NMR to identify tautomeric equilibria .
- Compare experimental data with DFT-calculated shifts (B3LYP/6-311+G(d,p) basis set) .
- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .
Advanced: What strategies are effective for designing derivatives of this compound to enhance biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -NO₂ at pyrazole C-5) to improve binding to kinase ATP pockets .
- Bioisosteric Replacement: Replace the thienyl group with furan or benzothiophene to modulate lipophilicity .
- Pharmacophore Modeling: Use MOE or Schrödinger Suite to align derivatives with co-crystallized kinase inhibitors (e.g., CDK2 or EGFR) .
- In Vitro Screening: Prioritize derivatives with IC₅₀ < 10 μM in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
Basic: What are the safety considerations for handling this compound in the lab?
Methodological Answer:
- Hazards: Causes eye/skin irritation (H315, H319) and respiratory sensitization (H334) .
- PPE: Use nitrile gloves, safety goggles, and fume hoods for weighing.
- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite .
- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent dimerization .
Advanced: How can computational methods predict the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility Prediction: Use ALOGPS 2.1 to estimate logP (experimental logP ≈ 1.5) and pKa (carboxylic acid ≈ 3.2) .
- Degradation Pathways: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis at the pyrazole-thiophene bond is a major degradation route .
- Molecular Dynamics (MD): Simulate interactions with water/plasma proteins (e.g., albumin) using GROMACS to predict aggregation tendencies .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The thienyl group at C-5 hinders Suzuki-Miyaura coupling at C-4. Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
- Electronic Effects: The electron-withdrawing carboxylic acid group directs electrophilic substitution to the thiophene ring. For C-H activation, employ Pd(OAc)₂ with Ag₂CO₃ as an oxidant .
- Optimization Example: For Buchwald-Hartwig amination, use 10 mol% Pd₂(dba)₃ and DavePhos ligand in toluene at 110°C .
Basic: What are the best practices for analyzing its stability in solution during biological assays?
Methodological Answer:
- Buffer Selection: Use PBS (pH 7.4) with 0.01% BSA to prevent nonspecific binding.
- Stability Protocol: Incubate at 37°C for 24 hours, then analyze via LC-MS. A >90% recovery indicates acceptable stability .
- Artifact Control: Add 0.1 mM EDTA to chelate metal ions that catalyze oxidation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
